![molecular formula C20H17N3O3S B2566577 N-(3-アセチルフェニル)-3-アミノ-5-オキソ-5,6,7,8-テトラヒドロチエノ[2,3-b]キノリン-2-カルボキサミド](/img/structure/B2566577.png)

N-(3-アセチルフェニル)-3-アミノ-5-オキソ-5,6,7,8-テトラヒドロチエノ[2,3-b]キノリン-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

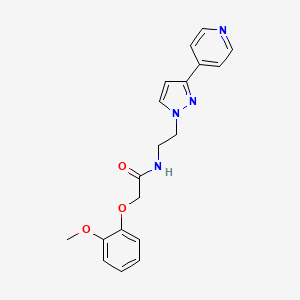

“N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide” is also known as PKCε Translocation Inhibitor II, PKCe141 . It is a cell-permeable non-peptidic thienoquinoline modeled after pharmacophore feature derived from the non-permeant EAVSLKPT . It selectively inhibits PKCε-RACK2, but not PKCβII-RACK1, interaction .

Molecular Structure Analysis

The quinoline ring system in this compound is essentially planar . More detailed structural analysis was not found in the available resources.Physical and Chemical Properties Analysis

The empirical formula of this compound is C22H17N3O4S and its molecular weight is 419.45 . It is a brown powder that is soluble in DMSO .科学的研究の応用

抗がん活性

カルコンは、ポリフェノール化合物の一種であり、抗がん効果を含む薬理学的活性が研究されています . 問題の化合物であるN-(3-アセチルフェニル)-3-アミノ-5-オキソ-5,6,7,8-テトラヒドロチエノ[2,3-b]キノリン-2-カルボキサミドは、抗がん剤としての可能性を示す可能性があります。研究者らは、アポトーシス誘導、細胞周期停止、腫瘍増殖阻害などのメカニズムを探求し、がん細胞株に対するその影響を研究してきました。

作用機序

Target of Action

The primary target of N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is protein kinases (PKs), which are the main regulators of cell survival and proliferation . Specifically, it has been found to inhibit the interaction of PKCε with its adaptor protein, the receptor for activated C-kinase 2 (RACK2) .

Mode of Action

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide interacts with its targets by inhibiting the interaction of PKCε with RACK2 . This disruption of the PKCε/RACK2 protein-protein interaction interferes with PKCε signaling .

Biochemical Pathways

The disruption of the PKCε/RACK2 interaction by N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide affects the downstream signaling pathways regulated by PKCε . This includes the phosphorylation of downstream targets such as Elk-1 .

Pharmacokinetics

In terms of ADME properties, N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is orally bioavailable without blood-brain barrier penetration .

Result of Action

The result of N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide’s action is the inhibition of cell proliferation and induction of apoptosis . This is achieved through the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .

将来の方向性

生化学分析

Biochemical Properties

N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been found to interact with protein kinase C (PKC) isozymes, specifically PKCε . This interaction disrupts the binding between PKCε and the receptor for activated C-kinase 2 (RACK2), which plays a role in various biochemical reactions .

Cellular Effects

In cellular contexts, N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has been observed to inhibit the phosphorylation of the downstream target Elk-1 in HeLa cells . This compound also interferes with MARCKS phosphorylation and TPA-induced translocation of PKCε from the cytosol to the membrane .

Molecular Mechanism

The molecular mechanism of action of N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves the disruption of protein-protein interactions. Specifically, it inhibits the interaction between PKCε and RACK2, leading to changes in the phosphorylation of downstream targets .

特性

IUPAC Name |

N-(3-acetylphenyl)-3-amino-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-10(24)11-4-2-5-12(8-11)22-19(26)18-17(21)14-9-13-15(23-20(14)27-18)6-3-7-16(13)25/h2,4-5,8-9H,3,6-7,21H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKHPFHFUPKGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCC4=O)N=C3S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-N-acetyl-2-[(3-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2566497.png)

![N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2566500.png)

![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2566501.png)

![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)

![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)

![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)